molecular formula C4H14Cl2N2OS B3010217 ((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride CAS No. 2137623-23-3

((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride

Cat. No. B3010217
CAS RN: 2137623-23-3
M. Wt: 209.13
InChI Key: ZUABRBHPORTQHV-UHFFFAOYSA-N
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Description

The compound ((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride is a chemical substance with the CAS Number: 2243505-47-5 . It has a molecular weight of 195.11 . The IUPAC name for this compound is 2-amino-S-methylethane-1-sulfinamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H10N2OS.2ClH/c1-7(5,6)3-2-4;;/h3H,2,4H2,1H3,(H2,5,6);2*1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Metal-Free Acid-Catalyzed Conjugate Addition : An efficient, metal-free method for constructing α-diarylmethine imino sulfanone, demonstrating broad functional group tolerance and a wide substrate scope with good to excellent yield. This protocol offers mild reaction conditions and high atom economy (More, Rupanawar, & Suryavanshi, 2021).

  • Preparation of S-Substituted Derivatives : Preparation of new S-substituted derivatives of 2-aminoethanethiol hydrobromide for testing as antiradiation drugs. This involves aminoethylation of sulfur-containing anions in N,N- dimethyl formamide (Johnston & Gallagher, 1961).

2. Bioorganic and Medicinal Applications

  • Investigation of Molecular Tautomerism : Study of molecular conformation and tautomeric forms of molecules related to pharmaceutical and biological activities using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods. It provides insights into the structural behavior of similar sulfonamide derivatives (Erturk, Gumus, Dikmen, & Alver, 2016).

3. Materials Science and Corrosion Inhibition

Safety and Hazards

The compound has been classified with the signal word Warning . The hazard statements associated with it are H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2OS.2ClH/c1-8(2,7)6-4-3-5;;/h3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUABRBHPORTQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCCN)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-Aminoethyl)imino)dimethyl-l6-sulfanone dihydrochloride

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